1-ethoxy-4-(4-ethoxyphenyl)phthalazine
Overview
Description
1-Ethoxy-4-(4-ethoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing a diazine ring fused with a benzene ring. This particular compound is characterized by the presence of ethoxy groups attached to both the phthalazine and phenyl rings, making it a unique derivative within this chemical class.
Scientific Research Applications
1-Ethoxy-4-(4-ethoxyphenyl)phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phthalazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-ethoxy-4-(4-ethoxyphenyl)phthalazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate phthalazine and phenyl derivatives.
Reaction Conditions: The ethoxy groups are introduced through an etherification reaction, where the hydroxyl groups on the phthalazine and phenyl rings react with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
1-Ethoxy-4-(4-ethoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(4-ethoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Ethoxy-4-(4-ethoxyphenyl)phthalazine can be compared with other similar compounds within the phthalazine family:
Similar Compounds: Examples include 1-methoxy-4-(4-methoxyphenyl)phthalazine and 1-chloro-4-(4-chlorophenyl)phthalazine.
Uniqueness: The presence of ethoxy groups in this compound imparts unique chemical and physical properties, such as solubility and reactivity, distinguishing it from other derivatives.
Properties
IUPAC Name |
1-ethoxy-4-(4-ethoxyphenyl)phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-21-14-11-9-13(10-12-14)17-15-7-5-6-8-16(15)18(20-19-17)22-4-2/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEYWAHXKNCICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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